2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol
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Overview
Description
2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol is a compound that features a thiophene ring, an ethyl group, and an amino alcohol moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of thiophene-2-ethylamine with propan-1-ol under specific conditions. The process may include steps such as condensation, reduction, and cyclization . Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of thiophene S-oxides.
Reduction: Reduction reactions may convert the compound into different thiophene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring plays a crucial role in its biological activity, potentially interacting with enzymes and receptors . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol can be compared with other thiophene derivatives such as:
(S)-3-Methylamino-1-(thiophen-2-yl)propan-1-ol: This compound has a similar structure but differs in the substitution pattern.
2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol: Another similar compound with a different alkyl chain length.
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-(1-thiophen-2-ylethylamino)propan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-7(6-11)10-8(2)9-4-3-5-12-9/h3-5,7-8,10-11H,6H2,1-2H3 |
InChI Key |
IUQRVTVPCDMFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC=CS1 |
Origin of Product |
United States |
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